3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride
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Overview
Description
3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H8BrClO3S and a molecular weight of 335.6 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl chloride group attached to a naphthalene ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonylation of 3-bromo-4-methoxynaphthalene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, which can alter their properties and functions.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
3-Bromo-4-methoxynaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Trifluoromethylbenzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a bromine and methoxy group, which can affect its reactivity and applications.
3-Bromo-4-methoxybenzenesulfonyl chloride: This compound has a benzene ring instead of a naphthalene ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can provide distinct reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C11H8BrClO3S |
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Molecular Weight |
335.60 g/mol |
IUPAC Name |
3-bromo-4-methoxynaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C11H8BrClO3S/c1-16-11-8-5-3-2-4-7(8)10(6-9(11)12)17(13,14)15/h2-6H,1H3 |
InChI Key |
ONSQZDWJYVAKOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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